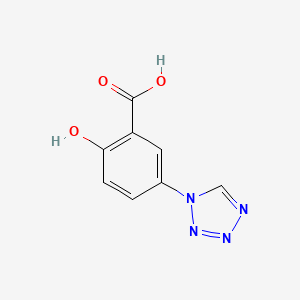

2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid is a derivative of benzoic acid, which is characterized by the presence of a tetrazole ring. The tetrazole ring is a five-membered heterocyclic compound containing four nitrogen atoms. This structure is known for its energetic properties and its use in pharmaceuticals due to its mimicry of the carboxylate group. Although the provided papers do not directly discuss 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid, they offer insights into closely related compounds that can help infer some of its properties and behaviors.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of compounds similar to 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid has been studied using spectral methods and X-ray crystallography. For instance, the structure of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester was examined, and quantum mechanical calculations were performed to understand its geometries and vibrational wavenumbers . These methods can be applied to 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid to determine its precise molecular geometry and confirm the presence of intramolecular hydrogen bonding, which is common in such compounds.

Chemical Reactions Analysis

The chemical reactivity of tetrazole-containing compounds can be quite complex. For example, 2-(tetrazol-5-yl)benzoic acid was shown to undergo photoisomerization and ring cleavage reactions when isolated in solid nitrogen and exposed to specific wavelengths of light . These reactions resulted in the formation of new conformers and a carbodiimide derivative. This suggests that 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid may also exhibit interesting photochemical behavior, potentially leading to the formation of various photoproducts under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid can be inferred from studies on related compounds. The infrared spectra and photochemistry of 2-(tetrazol-5-yl)benzoic acid provide insights into the vibrational modes and stability of the tetrazole ring . These properties are crucial for understanding the compound's behavior under different environmental conditions, such as temperature, light exposure, and solvent interactions. The presence of the hydroxy group may also contribute to the compound's solubility and its ability to form hydrogen bonds, affecting its crystallinity and melting point.

Wissenschaftliche Forschungsanwendungen

1. Crystallography and Molecular Interactions

Studies on related compounds such as 4-(1H-tetrazol-5-yl)benzoic acid reveal interesting crystallographic properties. These compounds form complex hydrogen-bonding and π–π stacking interactions, contributing to a three-dimensional network. This can be crucial for understanding molecular interactions in crystal engineering and design (Li et al., 2008).

2. Chemical Synthesis and Organic Chemistry

The compound and its analogs have been synthesized using Cu(I) catalyzed C–N coupling, highlighting its relevance in organic synthesis and chemical engineering. This process demonstrates the utility of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid in developing novel chemical synthesis methods (Song et al., 2019).

3. Coordination Polymers and Metal Complexes

Research into coordination polymers using related tetrazole-benzoate compounds shows that these structures can be used to tune the framework topologies of metal-organic frameworks. Such frameworks have applications in materials science, particularly in the design of novel materials with specific structural properties (Song et al., 2009).

4. Development of New Compounds with Biological Activity

The compound has been a key part in the synthesis of derivatives with potent biological activities, such as antihypertensive effects. This shows its potential in medicinal chemistry and drug development (Sharma et al., 2010).

5. Spectroscopic Studies and Sensor Development

The compound's derivatives have been studied for their photoluminescence properties. These studies contribute to the development of new materials for optical and sensor applications, demonstrating the versatility of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid in the field of sensor technology and photophysics (Emandi et al., 2018).

Safety And Hazards

Zukünftige Richtungen

The future directions for “2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid” could involve further studies on its synthesis, chemical reactions, and biological activities. It could also be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Eigenschaften

IUPAC Name |

2-hydroxy-5-(tetrazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O3/c13-7-2-1-5(3-6(7)8(14)15)12-4-9-10-11-12/h1-4,13H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGDTZSHJQPPKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=N2)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389682 |

Source

|

| Record name | 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid | |

CAS RN |

339310-80-4 |

Source

|

| Record name | 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-Benzo[d]imidazol-6-yl)acetic acid](/img/structure/B1335018.png)

![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid](/img/structure/B1335029.png)